1,4-Diethynyl-2-fluorobenzene
Overview
Description
1,4-Diethynyl-2-fluorobenzene: is an organic compound with the molecular formula C10H5F . It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethynyl groups, and one hydrogen atom in the ortho position is replaced by a fluorine atom. This compound is known for its unique electronic properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2-fluorobenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 1,4-dibromo-2-fluorobenzene, is prepared by brominating 2-fluorobenzene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form the diethynyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces the fluorine atom.
Nucleophilic Addition: The ethynyl groups can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Addition: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Major Products:
Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Addition Products: The addition of nucleophiles to the ethynyl groups results in the formation of substituted alkenes or alkynes.
Scientific Research Applications
1,4-Diethynyl-2-fluorobenzene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Material Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,4-diethynyl-2-fluorobenzene primarily involves its ability to participate in various chemical reactions due to the presence of the ethynyl and fluorine substituents. The ethynyl groups provide sites for nucleophilic addition, while the fluorine atom can influence the electronic properties of the benzene ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
1,4-Diethynylbenzene: Similar structure but lacks the fluorine atom, resulting in different electronic properties.
1,4-Difluorobenzene: Contains two fluorine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,4-Diethynyl-2-chlorobenzene: Similar structure with a chlorine atom instead of fluorine, affecting its chemical behavior.
Uniqueness: 1,4-Diethynyl-2-fluorobenzene is unique due to the combination of ethynyl and fluorine substituents, which impart distinct electronic properties and reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
1,4-diethynyl-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXFCRHFWFTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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